molecular formula C7H7FO2S B1200813 p-TOLUENESULFONYL FLUORIDE CAS No. 455-16-3

p-TOLUENESULFONYL FLUORIDE

Cat. No. B1200813
CAS RN: 455-16-3
M. Wt: 174.19 g/mol
InChI Key: IZZYABADQVQHLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-toluenesulfonyl fluoride can be achieved through the reaction of p-toluenesulfonyl chloride with solid potassium fluoride, using PEG-400 as a catalyst under solid–liquid phase transfer catalysis conditions at 30°C. This method highlights the efficiency of using solid–liquid phase transfer catalysis (S-L PTC) in synthesizing organic sulfonyl fluorides (Yadav & Paranjape, 2005).

Molecular Structure Analysis

The molecular structure of this compound features a toluene backbone with a sulfonyl fluoride (SO2F) group attached to the para position. This structural feature is critical for its reactivity and utility in organic synthesis. The presence of the sulfonyl fluoride group allows it to act as an electrophile in various chemical reactions, enabling the introduction of the sulfonyl group into other molecules.

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, including its use as a reagent for the synthesis of α-fluoro-β-amino acrylaldehydes through the reaction with amines in the presence of a catalytic amount of fluoride ion. This highlights its versatility and efficiency in organic transformations (Funabiki et al., 1994).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Method : p-Toluenesulfonyl fluoride can be synthesized through a reaction involving p-toluenesulfonyl chloride and potassium fluoride, using PEG-400 as a catalyst under solid-liquid phase transfer catalysis (Yadav & Paranjape, 2005).
  • Chemical Reactions : It reacts with inorganic fluorides in heterogeneous systems, showing increased reactivity with alkali metals from lithium to rubidium (Krylov & Mashkevich, 1986).

Applications in Organic Synthesis

  • Use in Organic Synthesis : this compound is utilized in reactions with amines to produce α-fluoro-β-amino acrylaldehydes (Funabiki et al., 1994).

Environmental and Health Impact Studies

  • Environmental Studies : Studies have investigated the presence and impact of perfluorooctanesulfonyl fluoride, a compound related to this compound, in human blood from various countries, indicating its widespread environmental presence (Kannan et al., 2004).

Biomedical Research

  • Enzyme Inhibition : this compound has been used to inhibit γ-chymotrypsin, a key enzyme, in structural studies (Cohen, 1969).
  • Biomonitoring Data : It is derived from perfluorooctanesulfonyl fluoride and used in biomonitoring studies to understand its persistence in the environment and impact on public health (Butenhoff et al., 2006).

Fluoride Anion Recognition

  • Anion Recognition : It plays a role in the recognition and sensing of fluoride anions, which is significant due to fluoride's dual nature as both beneficial and potentially harmful (Cametti & Rissanen, 2009).

Additional Applications

  • Fluorimetric Assay : Used in a fluorimetric assay for determining 3-hydroxykynurenine, a compound involved in various biological processes (Watanabe et al., 1970).
  • Battery Technology : Investigated as an electrolyte additive in lithium-ion batteries for improved cycling performance (Che et al., 2021).

Safety and Hazards

P-Toluenesulfonyl fluoride is toxic if swallowed and causes severe skin burns and eye damage . It should be handled with care, using protective gloves, clothing, eye protection, and face protection. It should only be used outdoors or in a well-ventilated area .

Future Directions

Sulfonyl fluorides, including p-Toluenesulfonyl fluoride, have emerged as a workhorse functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists . Future research directions include the development of new synthetic approaches that start with sulfur-containing substrates, the development of transition-metal-catalysed processes based on palladium, copper and nickel, as well as the use of SO2F2 gas as an electrophilic hub .

Mechanism of Action

Target of Action

p-Toluenesulfonyl fluoride (p-TsF) is a sulfonyl fluoride compound that is primarily used as a reagent in organic synthesis . It is known to interact with organometallic reagents, acting as a sulfonylating agent . The primary targets of p-TsF are therefore the organometallic reagents it reacts with during synthesis .

Mode of Action

The mode of action of p-TsF involves the conversion of poor leaving groups into good leaving groups . This is achieved through the sulfonylation of organometallic reagents, which is a simple, one-step synthesis of sulfones . The sulfonyl fluoride group in p-TsF is highly reactive, making it an effective sulfonylating agent .

Biochemical Pathways

It is known that p-tsf plays a role in the synthesis of sulfones, which are involved in various biochemical processes . Sulfones are often used as building blocks in organic synthesis, contributing to the formation of a wide range of functional groups .

Pharmacokinetics

Given its use as a reagent in organic synthesis, it is likely that these properties would depend on the specific conditions of the reaction and the nature of the other compounds present .

Result of Action

The primary result of p-TsF’s action is the formation of sulfones from organometallic reagents . This can lead to the synthesis of a wide range of functional groups, depending on the specific organometallic reagents involved . In addition, p-TsF has been used in the treatment of Alzheimer’s disease and to study the DNS polymerase from spinach leaf extracts .

Action Environment

The action of p-TsF is highly dependent on the reaction conditions, including the presence of other reagents, the temperature, and the pH . For example, the sulfonylation reaction catalyzed by p-TsF can be influenced by the presence of bases . Furthermore, p-TsF is known to be moisture sensitive, indicating that the presence of water can affect its reactivity .

properties

IUPAC Name

4-methylbenzenesulfonyl fluoride
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InChI

InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZYABADQVQHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060014
Record name Benzenesulfonyl fluoride, 4-methyl-
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Molecular Weight

174.19 g/mol
Source PubChem
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CAS RN

455-16-3
Record name 4-Methylbenzenesulfonyl fluoride
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Record name 4-Toluenesulfonyl fluoride
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Record name Tosyl fluoride
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Record name Benzenesulfonyl fluoride, 4-methyl-
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Record name Benzenesulfonyl fluoride, 4-methyl-
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Record name p-toluenesulphonyl fluoride
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Synthesis routes and methods

Procedure details

A 25.0 gm (0.13 mole) portion of p-toluenesulfonyl chloride was dissolved in 100 ml of acetonitrile and combined in a 250 ml round bottom flask with 25.0 ml of water containing 1.5 gm (0.196 mole) of potassium fluoride. This mixture was stirred and heated under reflux for one hour. Acetonitrile was then removed under reduced pressure in a rotary evaporator. This resulted in crystallization of p-toluenesulfonyl fluoride which was removed by filtration, washed twice with water, and dried, giving 20.7 gm (91% yield) of product with mp 41°-41.2° C; (literature is 41°-42° C; W. Davies and J. H. Dick, J. Chem. Soc., 2104, 1931). The NMR and IR spectra were in agreement with the assigned structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of p-toluenesulfonyl fluoride?

A1: this compound (TsF), also known as tosyl fluoride, has the molecular formula C7H7FO2S and a molecular weight of 174.19 g/mol. [, ] While specific spectroscopic data is not extensively detailed in the provided research, its characterization typically involves techniques like IR, UV, and 1H NMR spectroscopy. []

Q2: What are the catalytic properties and applications of this compound?

A3: this compound is a valuable reagent in organic synthesis. One key application is its use in conjunction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to efficiently convert silyl ethers to sulfonate esters. [] This reaction proceeds smoothly in acetonitrile at room temperature and works effectively with various silyl ethers, including trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. []

Q3: Are there any computational chemistry studies on this compound?

A4: While the provided research abstracts don't detail specific computational studies, cyclic voltammetry data from a glassy carbon electrode was used to apply EC, ECE, and ECE-ECE models (with and without potential-dependent transfer coefficients) to the reduction of this compound. [] This suggests that electrochemical studies are being conducted to understand the redox behavior of this compound.

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